3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is a bile acid derivative characterized by the presence of hydroxyl groups at the 3alpha and 12alpha positions and a double bond at the 24-en position. This compound is a significant metabolite in the human body and plays a crucial role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid typically involves the hydroxylation of deoxycholic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the target compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto derivatives.
Reduction: Reduction reactions can convert the double bond at the 24-en position to a single bond, altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), for converting hydroxyl groups to halides.
Major Products:
Oxidation Products: Keto derivatives.
Reduction Products: Saturated analogs.
Substitution Products: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in liver and digestive health.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
The compound exerts its effects primarily through its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for specific receptors, modulating their activity and influencing various metabolic pathways. The hydroxyl groups and the double bond play critical roles in its binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
3beta,12alpha-Dihydroxy-5beta-cholan-24-oic acid: Similar structure but differs in the configuration of the hydroxyl group at the 3-position.
3alpha,12alpha-Dihydroxy-5beta-chol-6-en-24-oic acid: Contains a double bond at the 6-position instead of the 24-position.
Uniqueness: 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is unique due to its specific hydroxylation pattern and the presence of a double bond at the 24-en position. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C27H44O4 |
---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(E,6R)-6-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)21-10-11-22-20-9-8-18-14-19(28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18-,19-,20+,21-,22+,23+,24+,26+,27-/m1/s1 |
InChI-Schlüssel |
ICPKBNNULRZCMH-SVJCOMFJSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.